An In-Depth Technical Guide to 3-Bromo-5-(piperidin-1-yl)pyridine
An In-Depth Technical Guide to 3-Bromo-5-(piperidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key heterocyclic building block, 3-Bromo-5-(piperidin-1-yl)pyridine occupies a significant position in the landscape of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a bromo-substituted pyridine ring coupled with a piperidine moiety, offers a versatile scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of 3-Bromo-5-(piperidin-1-yl)pyridine, from its fundamental identifiers and synthesis to its applications and safety considerations. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel pharmaceutical agents.
Core Identifiers and Chemical Properties
3-Bromo-5-(piperidin-1-yl)pyridine is a substituted pyridine derivative. The presence of the bromine atom at the 3-position and the piperidine ring at the 5-position of the pyridine core imparts specific chemical properties that are instrumental in its synthetic utility.
| Identifier | Value | Source |
| CAS Number | 24255-93-4 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [1] |
| Molecular Weight | 241.13 g/mol | [1] |
| IUPAC Name | 3-Bromo-5-(piperidin-1-yl)pyridine | |
| Canonical SMILES | C1CCN(CC1)C2=CC(=CN=C2)Br | |
| InChI Key | InChI=1S/C10H13BrN2/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2 |
Synthesis and Mechanistic Insights
The primary route for the synthesis of 3-Bromo-5-(piperidin-1-yl)pyridine is through a nucleophilic aromatic substitution reaction, specifically the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad substrate scope.
The synthesis involves the reaction of 3,5-dibromopyridine with piperidine in the presence of a palladium catalyst and a suitable base. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and purity of the final product.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a generalized protocol for the synthesis of 3-Bromo-5-(piperidin-1-yl)pyridine. Researchers should note that optimization of reaction conditions may be necessary to achieve desired outcomes.
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Reaction Setup: To an oven-dried Schlenk flask, add 3,5-dibromopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., BINAP, 4-10 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Reagent Addition: Add a suitable anhydrous solvent (e.g., toluene or dioxane), followed by piperidine (1.1-1.5 eq.) and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq.).
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
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Pyridine Protons: Three distinct signals are expected in the aromatic region. The proton at C2 (ortho to the nitrogen) will likely appear as a doublet, the proton at C4 (para to the nitrogen) as a triplet or doublet of doublets, and the proton at C6 (ortho to the nitrogen) as a doublet. The bromine atom at C3 and the piperidine ring at C5 will influence the chemical shifts of these protons.
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Piperidine Protons: The protons on the piperidine ring will exhibit signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen (C2' and C6') will be deshielded and appear as a multiplet. The protons on the remaining carbons (C3', C4', and C5') will appear as a more complex set of multiplets.
¹³C NMR Spectroscopy (Predicted)
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Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the bromine atom (C3) will be significantly influenced by the halogen's electronegativity. The carbon attached to the piperidine nitrogen (C5) will also show a characteristic chemical shift. The remaining carbons (C2, C4, and C6) will appear at positions typical for a substituted pyridine ring.
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Piperidine Carbons: Three distinct signals are anticipated for the piperidine ring carbons due to its symmetry. The carbons adjacent to the nitrogen (C2' and C6') will be deshielded compared to the other carbons.
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) will be a key diagnostic feature. Fragmentation may involve the loss of the bromine atom and cleavage of the piperidine ring.
Reactivity and Synthetic Applications
The chemical reactivity of 3-Bromo-5-(piperidin-1-yl)pyridine is dominated by the presence of the bromine atom on the pyridine ring. This functionality makes it an excellent substrate for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 3-position.
This reactivity profile makes 3-Bromo-5-(piperidin-1-yl)pyridine a valuable intermediate for the synthesis of more complex molecules. The piperidine moiety can enhance the solubility and pharmacokinetic properties of the resulting compounds, a desirable feature in drug design.[2]
Role in Drug Discovery and Medicinal Chemistry
The pyridine and piperidine scaffolds are prevalent in a wide range of FDA-approved drugs and biologically active compounds.[2] The combination of these two heterocycles in 3-Bromo-5-(piperidin-1-yl)pyridine provides a framework that can be elaborated to target a variety of biological receptors and enzymes.
While specific therapeutic claims for 3-Bromo-5-(piperidin-1-yl)pyridine itself are not documented, its utility as a synthetic intermediate is evident in the patent literature. For instance, it can be envisioned as a building block for compounds targeting central nervous system (CNS) disorders, inflammation, and oncology. The ability to functionalize the 3-position allows for the introduction of pharmacophores that can interact with specific biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Bromo-5-(piperidin-1-yl)pyridine. While a specific safety data sheet (SDS) for this compound is not widely available, information for the related compound, 3-bromopyridine, can provide guidance.[3][4]
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Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[3][4]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
3-Bromo-5-(piperidin-1-yl)pyridine is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis via the Buchwald-Hartwig amination and the reactivity of its bromo substituent open avenues for the creation of diverse and complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined scaffolds will undoubtedly play a crucial role in the future of drug discovery.
References
- CymitQuimica. Safety Data Sheet: 3-Bromo-5-(1-piperidinylmethyl)pyridine. (2024).
- MySkinRecipes. 3-Bromo-5-(piperidin-1-ylmethyl)pyridine.
- Thermo Fisher Scientific.
- Jubilant Ingrevia.
- Google Patents.
- Wikipedia.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. (2008).
- J.T. Baker.
- Sigma-Aldrich.
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
- ACS GCI Pharmaceutical Roundtable.
- Google Patents.
- Koike, T., et al. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. (2022).
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).
- Vitaku, E., et al.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- PubChem.
- PubChem.
- BLDpharm. 866327-70-0|3-Bromo-5-(piperidin-1-ylmethyl)pyridine.
- Sigma-Aldrich. 3-Bromo-5-(piperidin-1-ylmethyl)pyridine | 866327-70-0.
- Variya, H. H., et al. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. (2019).
- PubChemLite. 5-bromo-2-(piperidin-3-yl)pyridine dihydrochloride (C10H13BrN2).
- Khan, I., et al. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. (2022).
- Beijing Innochem. 3-Bromo-5-(piperidin-1-YL)pyridine - CAS:24255-93-4.
- Pervaiz, M., et al. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules. (2023).
- Klein-Heßling, C., & Sünkel, K. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). ChemistryOpen. (2022).
